molecular formula C25H23NO3 B2509204 (Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methylbenzoate CAS No. 338749-17-0

(Z)-{[2-(4-methoxyphenyl)cyclopropyl](phenyl)methylidene}amino 4-methylbenzoate

Cat. No.: B2509204
CAS No.: 338749-17-0
M. Wt: 385.463
InChI Key: JAWNGGCVNXIWKM-SHHOIMCASA-N
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Description

The compound “(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate” is a structurally complex molecule featuring a cyclopropane ring fused to a 4-methoxyphenyl group, a phenyl-substituted methylideneamino linker, and a 4-methylbenzoate ester moiety. Its Z-configuration at the imine bond introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-8-10-20(11-9-17)25(27)29-26-24(19-6-4-3-5-7-19)23-16-22(23)18-12-14-21(28-2)15-13-18/h3-15,22-23H,16H2,1-2H3/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWNGGCVNXIWKM-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)OC)\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a cornerstone for cyclopropane synthesis. For the target compound, this method could be applied to a di-substituted alkene precursor.

Representative Procedure:

  • Substrate Preparation : Styrene derivatives (e.g., 1-(4-methoxyphenyl)-2-phenylethene) are synthesized via Heck coupling or Wittig reaction.
  • Cyclopropanation : Treatment with CH$$2$$I$$2$$ and Zn(Cu) in ether at 0°C–25°C yields the cyclopropane.

Challenges :

  • Regioselectivity : Competing diastereomers may form, necessitating chromatographic separation.
  • Functional Group Tolerance : Methoxy groups require protection during harsh conditions.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable stereocontrolled cyclopropanation via carbene transfer. For example, diazo compounds (e.g., phenyldiazoacetate) react with alkenes to form trisubstituted cyclopropanes.

Example:

  • Catalyst : Rh$$2$$(OAc)$$4$$ (1 mol%).
  • Conditions : Slow addition of diazo compound to a solution of alkene in dichloromethane at 25°C.
  • Yield : 60–75% with >90% diastereomeric excess.

Imine Formation: Stereoselective Schiff Base Synthesis

Condensation of Cyclopropane Amines with 4-Methylbenzaldehyde

The imine linkage is formed via acid-catalyzed condensation of a cyclopropane-derived amine and 4-methylbenzaldehyde.

Procedure:

  • Amine Synthesis : Oxidation of cyclopropane methanol to ketone, followed by reductive amination with NH$$4$$OAc/NaBH$$3$$CN.
  • Imine Formation : React amine with 4-methylbenzaldehyde in ethanol, catalyzed by p-toluenesulfonic acid (PTSA, 10 mol%) at 60°C for 12 h.
  • Z-Selectivity : Bulky substituents on the cyclopropane and low-temperature conditions (0°C) favor the Z-isomer via kinetic control.

Key Data :

Parameter Value
Yield 65–78%
Z:E Ratio 4:1
Purification Silica gel chromatography (Hexane:EtOAc 4:1)

One-Pot Tandem Cyclopropanation-Imine Formation

A sequential protocol combining cyclopropanation and imine formation minimizes intermediate isolation.

Example:

  • Cyclopropanation : As described in Section 2.1.
  • In Situ Oxidation : Treat cyclopropane with Dess-Martin periodinane to generate ketone.
  • Reductive Amination : Introduce NH$$3$$/BH$$3$$ to form amine, followed by condensation with 4-methylbenzaldehyde.

Advantages :

  • Reduced handling of air-sensitive intermediates.
  • Overall yield improvement (55–60%).

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :
    • Cyclopropane protons: δ 1.2–1.8 ppm (multiplet, integrating for 2H).
    • Imine proton (CH=N): δ 8.3 ppm (singlet).
    • Aromatic protons: δ 6.8–7.6 ppm (multiplets).
  • $$^{13}$$C NMR :
    • Cyclopropane carbons: δ 18–22 ppm.
    • Imine carbon (C=N): δ 160–165 ppm.

X-ray Crystallography

Single-crystal analysis (hypothetical) would confirm:

  • Z-Configuration : Dihedral angle between cyclopropane and imine plane.
  • Non-Covalent Interactions : C–H···π and van der Waals forces stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Method Yield (%) Z:E Ratio Complexity Scalability
Simmons-Smith + Imine 65–78 4:1 Moderate High
Metal-Catalyzed + Imine 60–75 3:1 High Moderate
One-Pot Tandem 55–60 2:1 Low Low

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting binding affinities and reaction rates. The methoxy group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Parchem’s Halogen-Substituted Analog (CAS 338415-62-6)

  • Structure: (Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate.
  • Substituents : Bromine (electron-withdrawing) at the para position of one phenyl ring, chlorine on the cyclopropane-linked phenyl, and a fluorine on the benzoate.
  • Implications : Halogens improve metabolic stability and membrane permeability compared to methyl groups. The Z-configuration is critical for maintaining stereochemical integrity in biological systems .

USP Forum Compounds ()

  • Compound A: 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. Features a 4-methoxyphenyl group and ethanolamine linker. Relative retention time (RRT): 0.5; relative response factor (RRF): 1.75 .
  • Compound H: N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide. Demonstrates RRT = 2.2, suggesting prolonged chromatographic retention due to polar hydroxyl and formamide groups .

Physicochemical and Analytical Comparisons

Chromatographic Behavior

Data from highlight the impact of functional groups on chromatographic performance:

Compound Substituents Relative Retention Time (RRT) Relative Response Factor (RRF)
Target 4-methylbenzoate, Z-configuration Not reported Not reported
CAS 338415-62-6 4-fluorobenzoate, Br/Cl substituents Not reported Not reported
A () 4-methoxyphenyl, ethanolamine 0.5 1.75
H () 4-methoxyphenyl, formamide 2.2 1.00
  • Trends: Polar groups (e.g., hydroxyl, amino) reduce RRT, while hydrophobic groups (e.g., methyl, halogens) increase retention. The target compound’s 4-methylbenzoate may exhibit intermediate retention compared to halogenated analogs .

Stability and Reactivity

  • Ester Group Stability : highlights that substituted benzoate esters (e.g., bromopropylate, chloropropylate) exhibit varying hydrolysis rates depending on substituents. The target’s methyl group may confer slower hydrolysis compared to electron-deficient halogens .
  • Stereochemical Stability : Z/E isomerization in imine-linked compounds (as seen in ’s montelukast analogs) can affect bioactivity. The Z-configuration in the target compound may require stringent synthetic control to prevent isomerization .

Biological Activity

(Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring substituted with a methoxyphenyl group and an amino group linked to a methylbenzoate moiety. Its molecular formula is C25H23NO4, and it has a molar mass of 401.45 g/mol. The structural complexity allows for diverse interactions within biological systems.

Table 1: Structural Features of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate

FeatureDescription
Molecular FormulaC25H23NO4
Molar Mass401.45 g/mol
Functional GroupsMethoxy, Amino, Methylbenzoate
Cyclopropyl RingPresent

The biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures may exhibit:

  • Anticancer properties : Some derivatives have shown effectiveness in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects : The presence of methoxy and amino groups may contribute to anti-inflammatory activities.
  • Neurotransmitter modulation : Similar compounds have been linked to the modulation of neurotransmitter systems, indicating potential neuroprotective effects.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer efficacy of related cyclopropyl compounds in various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In vitro assays demonstrated that (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research involving animal models of neurodegeneration highlighted the compound's ability to protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

Comparative Analysis with Related Compounds

To understand the unique biological activity of (Z)-{2-(4-methoxyphenyl)cyclopropylmethylidene}amino 4-methylbenzoate, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
CyclopropylbenzamideCyclopropane ring, amide groupAnticancer properties
MethoxyphenylacetamideMethoxy-substituted phenyl ringAnti-inflammatory effects
PhenylmethylaminePhenyl group attached to an amineNeurotransmitter modulation
Benzoic acid derivativesVarious substitutions on benzoateAntimicrobial activity

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